N-Cyclopropyl-2-(trifluoromethoxy)-4-vinylbenzamide
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Overview
Description
N-Cyclopropyl-2-(trifluoromethoxy)-4-vinylbenzamide is a synthetic organic compound characterized by the presence of a cyclopropyl group, a trifluoromethoxy group, and a vinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2-(trifluoromethoxy)-4-vinylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Addition of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide in the presence of a base.
Vinylation: The vinyl group can be added through Heck or Suzuki coupling reactions using appropriate vinyl halides or boronic acids.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-2-(trifluoromethoxy)-4-vinylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogenation catalysts can convert the compound into corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the trifluoromethoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of bases or catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
N-Cyclopropyl-2-(trifluoromethoxy)-4-vinylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, including proteins and nucleic acids.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2-(trifluoromethoxy)-4-vinylbenzamide involves its interaction with specific molecular targets. The cyclopropyl and trifluoromethoxy groups can enhance binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The vinyl group may also participate in covalent bonding with target molecules, further modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
N-Cyclopropyl-2-(trifluoromethoxy)-4-methylbenzamide: Similar structure but with a methyl group instead of a vinyl group.
N-Cyclopropyl-2-(trifluoromethoxy)-4-ethylbenzamide: Similar structure but with an ethyl group instead of a vinyl group.
N-Cyclopropyl-2-(trifluoromethoxy)-4-phenylbenzamide: Similar structure but with a phenyl group instead of a vinyl group.
Uniqueness
N-Cyclopropyl-2-(trifluoromethoxy)-4-vinylbenzamide is unique due to the presence of the vinyl group, which can participate in additional chemical reactions such as polymerization or cross-linking
Properties
IUPAC Name |
N-cyclopropyl-4-ethenyl-2-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO2/c1-2-8-3-6-10(12(18)17-9-4-5-9)11(7-8)19-13(14,15)16/h2-3,6-7,9H,1,4-5H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBRGRCRAHLOLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)C(=O)NC2CC2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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